molecular formula C25H21N5O3S B2557475 3-(4-methoxyphenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031625-02-1

3-(4-methoxyphenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No. B2557475
CAS RN: 1031625-02-1
M. Wt: 471.54
InChI Key:
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Description

The compound “3-(4-methoxyphenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a novel triazole-pyrimidine hybrid . It’s part of a series of compounds that were designed, synthesized, and characterized for their potential neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

The synthesis of these compounds involves a series of reactions. The compounds were synthesized by the acylation of thiosemicarbazide or 4-phenyl-3-thiosemicarbazide with 2-, 3- and 4-methoxybenzoyl chlorides and further cyclization of the obtained acylderivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include acylation and cyclization . The synthesized compounds were screened for neuroprotective/anti-neuroinflammatory properties using in-vitro models .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Compounds

    A study focused on the synthesis of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines starting from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate, highlighting methods for creating complex structures with potential for varied applications (El‐Kazak & Ibrahim, 2013).

  • Antimicrobial Evaluation

    The antimicrobial activity of synthesized compounds, such as 1,2,4-triazolo[4,3-a]-quinoline derivatives, against various microorganisms, demonstrates their potential as antimicrobial agents, underscoring the importance of chemical synthesis in developing new therapeutic agents (Reddy et al., 2015).

Applications in Biomedical Research

  • Anticancer Activity

    Some newly synthesized compounds, including derivatives of 1,2,4-triazolo[4,3-a]quinoline, were evaluated for their anticancer activity against human neuroblastoma and colon carcinoma cell lines, showing significant cytotoxic effects. This highlights the potential therapeutic applications of such chemical structures in oncology (Reddy et al., 2015).

  • Antibacterial Agents

    The development of [1,2,4]triazolo[1,5-c]quinazoline derivatives as antibacterial agents showcases the chemical compound's relevance in addressing bacterial infections, indicating a broader impact on public health through the development of new antimicrobial drugs (Zeydi et al., 2017).

Mechanism of Action

The mechanism of action of these compounds was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methoxyphenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide' involves the reaction of 4-(methylthio)benzylamine with 3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid chloride in the presence of a base to form the desired compound.", "Starting Materials": [ "4-(methylthio)benzylamine", "3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid chloride" ], "Reaction": [ "Add 4-(methylthio)benzylamine to a solution of 3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid chloride in a suitable solvent such as dichloromethane or acetonitrile.", "Add a base such as triethylamine or sodium carbonate to the reaction mixture to facilitate the reaction.", "Stir the reaction mixture at room temperature for several hours until the reaction is complete.", "Extract the product with a suitable solvent such as ethyl acetate or dichloromethane.", "Purify the product by column chromatography or recrystallization to obtain the desired compound." ] }

CAS RN

1031625-02-1

Molecular Formula

C25H21N5O3S

Molecular Weight

471.54

IUPAC Name

3-(4-methoxyphenyl)-N-[(4-methylsulfanylphenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C25H21N5O3S/c1-33-18-8-5-16(6-9-18)22-23-27-25(32)20-12-7-17(13-21(20)30(23)29-28-22)24(31)26-14-15-3-10-19(34-2)11-4-15/h3-13,29H,14H2,1-2H3,(H,26,31)

SMILES

COC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)SC

solubility

not available

Origin of Product

United States

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